

A Comprehensive Spectroscopic Guide to 2'-Methylacetophenone: NMR and IR Data Analysis

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Compound of Interest

Compound Name: 2'-Methyl-2-phenylacetophenone

CAS No.: 16216-13-0

Cat. No.: B092189

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This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of 2'-methylacetophenone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral features, supported by experimental protocols and data interpretation.

Introduction to 2'-Methylacetophenone

2'-Methylacetophenone, also known as o-methylacetophenone or 1-(2-methylphenyl)ethanone, is an aromatic ketone with the chemical formula $C_9H_{10}O$.^{[1][2]} It presents as a colorless to pale yellow liquid with a characteristic mild, sweet, and somewhat floral odor.^[1] This compound serves as a valuable intermediate in organic synthesis and finds applications in the fragrance industry and the manufacturing of pharmaceuticals and agrochemicals.^{[1][3]} Accurate spectroscopic characterization is paramount for its quality control and use in further chemical transformations. This guide focuses on providing a detailed elucidation of its 1H NMR, ^{13}C NMR, and IR spectra to serve as a reliable reference.

Molecular Structure and Spectroscopic Correlation

The chemical structure of 2'-methylacetophenone is fundamental to understanding its spectroscopic data. The molecule consists of an acetyl group attached to a toluene ring at the ortho position. This substitution pattern gives rise to a unique set of signals in its NMR and IR spectra.

Caption: Molecular structure of 2'-Methylacetophenone with atom numbering for spectroscopic assignment.

Experimental Protocols: A Guideline

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental procedures are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of 2'-methylacetophenone (approximately 5-10 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.
- **Instrumentation:** Spectra are acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a frequency of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- **Data Acquisition:**
 - For ^1H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.
- **Referencing:** Chemical shifts are referenced internally to the residual solvent signal (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.0 ppm for ^{13}C NMR).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like 2'-methylacetophenone, the spectrum can be obtained directly using the Attenuated Total Reflectance (ATR) technique, which requires only a small drop of the sample. Alternatively, a thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum.

Spectroscopic Data and Interpretation

^1H NMR Spectrum Analysis

The ^1H NMR spectrum of 2'-methylacetophenone provides detailed information about the proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.66	d	1H	Aromatic H
~7.34	t	1H	Aromatic H
~7.23	t	1H	Aromatic H
~7.21	d	1H	Aromatic H
~2.54	s	3H	Acetyl (C=O)CH ₃
~2.51	s	3H	Ar-CH ₃

Data sourced from ChemicalBook and other publicly available databases.[4]

Interpretation:

- **Aromatic Protons (7.21-7.66 ppm):** The four protons on the benzene ring appear in the characteristic downfield region for aromatic protons. Their distinct chemical shifts and multiplicities are due to their different electronic environments and coupling with neighboring protons. The proton ortho to the acetyl group is expected to be the most deshielded and appear at the lowest field (~7.66 ppm).
- **Acetyl Protons (~2.54 ppm):** The three protons of the acetyl methyl group appear as a sharp singlet. The singlet nature is due to the absence of adjacent protons to couple with. Its downfield shift compared to a typical alkyl proton is due to the deshielding effect of the adjacent carbonyl group.

- Aromatic Methyl Protons (~2.51 ppm): The three protons of the methyl group attached to the aromatic ring also appear as a singlet. This signal is slightly upfield compared to the acetyl methyl protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environments.

Chemical Shift (δ) ppm	Assignment
~200.7	C=O
~137.4	Quaternary Ar-C
~136.7	Quaternary Ar-C
~131.0	Aromatic CH
~130.5	Aromatic CH
~128.3	Aromatic CH
~124.1	Aromatic CH
~28.5	Acetyl (C=O)CH ₃
~20.5	Ar-CH ₃

Data is a representative example based on available literature.[5]

Interpretation:

- Carbonyl Carbon (~200.7 ppm): The carbon of the carbonyl group is highly deshielded and appears significantly downfield, which is characteristic of ketone carbonyls.[6][7]
- Aromatic Carbons (124.1-137.4 ppm): The six carbons of the benzene ring appear in the typical aromatic region. The two quaternary carbons (attached to the acetyl and methyl groups) are distinguishable from the four protonated aromatic carbons.

- Methyl Carbons (~20.5 and ~28.5 ppm): The two methyl carbons appear in the upfield region of the spectrum. The acetyl methyl carbon is slightly more deshielded than the aromatic methyl carbon due to the proximity of the electronegative oxygen atom.

Infrared (IR) Spectrum Analysis

The IR spectrum is instrumental in identifying the functional groups present in 2'-methylacetophenone.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050-3000	C-H stretch	Aromatic
~2950-2850	C-H stretch	Methyl (CH ₃)
~1685	C=O stretch	Ketone
~1600, ~1480	C=C stretch	Aromatic Ring
~760	C-H bend	Ortho-disubstituted aromatic

Note: These are typical ranges and the exact peak positions can be found on the spectrum for 2'-methylacetophenone.

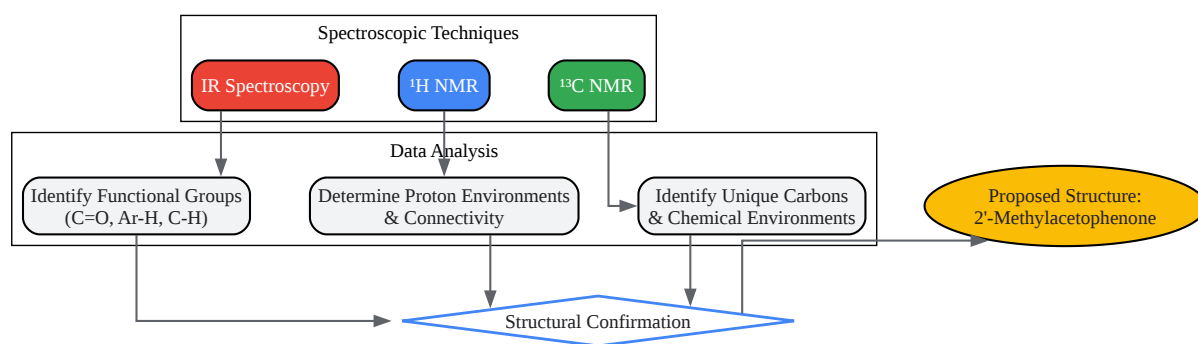
Interpretation:

- C-H Stretching Vibrations: The peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl groups.
- Carbonyl (C=O) Stretch: A strong, sharp absorption peak around 1685 cm⁻¹ is a definitive indicator of the ketone functional group. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
- Aromatic C=C Stretches: The absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.
- C-H Bending Vibration: The strong peak around 760 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted benzene ring, providing crucial information about the

substitution pattern.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 2'-methylacetophenone is a synergistic process involving the integration of data from multiple spectroscopic techniques.



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Caption: Workflow illustrating the integration of IR, ^1H NMR, and ^{13}C NMR data for the structural elucidation of 2'-Methylacetophenone.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint of 2'-methylacetophenone. The ^1H NMR spectrum clearly resolves the aromatic and methyl protons, while the ^{13}C NMR spectrum identifies all nine unique carbon atoms, including the characteristic downfield shift of the carbonyl carbon. The IR spectrum confirms the presence of the key functional groups: the ketone carbonyl, the aromatic ring, and the methyl groups, as well as the ortho-substitution pattern. This detailed spectroscopic analysis serves as an essential reference for researchers and professionals, ensuring the identity and purity of 2'-methylacetophenone in scientific and industrial applications.

References

- PubChem. (n.d.). 2-Methylacetophenone. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [\[Link\]](#)
- Chegg. (2020, September 28). Solved 2-Methylacetophenone Infrared Spectrum. Retrieved from [\[Link\]](#)
- Chegg. (2020, June 2). Solved 1H NMR Common Name: 2-Methylacetophenone. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 2'-Hydroxy-5'-methylacetophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 2,6-Dimethylacetophenone. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 2',4'-Dimethylacetophenone - Optional[1H NMR] - Spectrum. Retrieved from [\[Link\]](#)
- NIST. (n.d.). 4-Hydroxy-2-methylacetophenone. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (2009). Electronic Supplementary Information for Green Chemistry. Retrieved from [\[Link\]](#)
- The Pherobase. (2025, July 15). NMR: 2-Methylacetophenone. Retrieved from [\[Link\]](#)
- Unknown. (n.d.). A BIT ABOUT 13C NMR. Retrieved from [\[Link\]](#)
- Unknown. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [\[Link\]](#)
- Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [\[Link\]](#)
- ATB. (n.d.). o-Methylacetophenone. Retrieved from [\[Link\]](#)
- MDPI. (2025, August 29). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH₂CHCO. Retrieved from [\[Link\]](#)

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Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. 2'-Methylacetophenone | CAS 577-16-2 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. 2'-Methylacetophenone\(577-16-2\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [5. rsc.org \[rsc.org\]](#)
- [6. treenablythe.weebly.com \[treenablythe.weebly.com\]](#)
- [7. scribd.com \[scribd.com\]](#)
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